molecular formula C10H10ClNO5 B4753832 methyl 2-(2-chloro-4-nitrophenoxy)propanoate

methyl 2-(2-chloro-4-nitrophenoxy)propanoate

Cat. No. B4753832
M. Wt: 259.64 g/mol
InChI Key: LASQBPRQYGXKFU-UHFFFAOYSA-N
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Description

Methyl 2-(2-chloro-4-nitrophenoxy)propanoate, also known as MCP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MCP is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 285.69 g/mol.

Mechanism of Action

The mechanism of action of methyl 2-(2-chloro-4-nitrophenoxy)propanoate is not fully understood. However, it is believed to act as a photosystem II inhibitor in plants. In cancer cells, this compound has been shown to induce apoptosis, which is programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In plants, this compound inhibits the photosynthetic electron transport chain, leading to a decrease in ATP production and ultimately cell death. In cancer cells, this compound induces apoptosis by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death.

Advantages and Limitations for Lab Experiments

Methyl 2-(2-chloro-4-nitrophenoxy)propanoate has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity when recrystallized. Additionally, this compound has been extensively studied, and its mechanism of action is well-understood. However, this compound also has some limitations. It is toxic and requires careful handling. Additionally, its herbicidal activity can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on methyl 2-(2-chloro-4-nitrophenoxy)propanoate. One area of interest is the development of new herbicides based on this compound. Another area of interest is the investigation of this compound as a potential anti-cancer agent. Additionally, this compound could be used as a precursor for the synthesis of new organic compounds with potential applications in various fields.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new herbicides, anti-cancer agents, and organic compounds.

Scientific Research Applications

Methyl 2-(2-chloro-4-nitrophenoxy)propanoate has been extensively studied for its potential applications in various fields such as agriculture, medicine, and material science. In agriculture, this compound has been shown to exhibit herbicidal activity against various weed species. In medicine, this compound has been investigated for its potential as an anti-cancer agent. In material science, this compound has been used as a precursor for the synthesis of various organic compounds.

properties

IUPAC Name

methyl 2-(2-chloro-4-nitrophenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO5/c1-6(10(13)16-2)17-9-4-3-7(12(14)15)5-8(9)11/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASQBPRQYGXKFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=C(C=C(C=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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